2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, a hydroxy-methoxyphenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the core structure: This could involve a condensation reaction between a suitable aldehyde and a nitrile compound.
Functional group modifications: Introduction of the hydroxy and methoxy groups on the phenyl ring, possibly through electrophilic aromatic substitution.
Coupling with naphthylamine: This step might involve an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for therapeutic agents.
Medicine
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Diagnostics: Use in imaging or as a biomarker.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-hydroxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide: Lacks the methoxy group.
2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide: Lacks the hydroxy group.
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: Lacks the naphthyl group.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the naphthyl group, provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-26-20-12-14(9-10-19(20)24)11-16(13-22)21(25)23-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,24H,1H3,(H,23,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJBNASWIHYCZ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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